EGFR/c-Met-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EGFR/c-Met-IN-1 is a compound that targets both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (c-Met). These receptors are crucial in the regulation of cell growth, survival, and proliferation. The compound is particularly significant in cancer research, as both EGFR and c-Met are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and resistance to conventional therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EGFR/c-Met-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets regulatory standards for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
EGFR/c-Met-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
EGFR/c-Met-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving EGFR and c-Met.
Biology: Helps in understanding the role of EGFR and c-Met in cellular processes such as proliferation, migration, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancers that exhibit overexpression or mutation of EGFR and c-Met.
Industry: Utilized in the development of diagnostic assays and screening platforms for cancer research
Wirkmechanismus
EGFR/c-Met-IN-1 exerts its effects by inhibiting the tyrosine kinase activity of both EGFR and c-Met. This inhibition blocks the downstream signaling pathways that promote cell proliferation, survival, and migration. The compound binds to the ATP-binding sites of these receptors, preventing their activation and subsequent phosphorylation of downstream targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
JNJ-61186372: A bispecific antibody targeting EGFR and c-Met, effective against EGFR inhibitor-resistant lung tumors.
Amivantamab: A bispecific antibody with clinical efficacy against EGFR exon 20 insertion mutations and classical EGFR mutations.
Uniqueness
EGFR/c-Met-IN-1 is unique in its dual inhibition of both EGFR and c-Met, making it a valuable tool in overcoming resistance mechanisms that involve the activation of these pathways. Its ability to target both receptors simultaneously provides a more comprehensive approach to inhibiting cancer cell growth and survival .
Eigenschaften
Molekularformel |
C30H25FN6O5 |
---|---|
Molekulargewicht |
568.6 g/mol |
IUPAC-Name |
N-[3-fluoro-4-[7-methoxy-6-(prop-2-enoylamino)quinazolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C30H25FN6O5/c1-5-26(38)35-23-14-20-22(15-25(23)41-4)32-16-33-29(20)42-24-12-11-18(13-21(24)31)34-28(39)27-17(2)36(3)37(30(27)40)19-9-7-6-8-10-19/h5-16H,1H2,2-4H3,(H,34,39)(H,35,38) |
InChI-Schlüssel |
XMMUUTHGUBBDOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=NC=NC5=CC(=C(C=C54)NC(=O)C=C)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.